molecular formula C16H16O3 B13987488 Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- CAS No. 87307-77-5

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-

Cat. No.: B13987488
CAS No.: 87307-77-5
M. Wt: 256.30 g/mol
InChI Key: BMKMDHRZSAIZTD-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- (CAS: Not explicitly listed in evidence), is an acetophenone derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and benzyloxy (phenylmethoxy, -OCH₂C₆H₅) groups at the 3- and 2-positions, respectively. This ortho-substitution pattern distinguishes it from para- or meta-substituted analogs.

Properties

CAS No.

87307-77-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(3-methoxy-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-12(17)14-9-6-10-15(18-2)16(14)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3

InChI Key

BMKMDHRZSAIZTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from Literature

A representative preparation method reported involves the following:

  • Dissolution of 1-[2-(benzyloxy)-3-methoxyphenyl]ethan-1-one (3 g, 11.71 mmol) in methanol (20 mL) under nitrogen atmosphere.
  • Addition of concentrated hydrochloric acid (0.1 mL) and palladium on carbon catalyst (300 mg).
  • Degassing and back-filling with hydrogen gas, stirring at room temperature for 24 hours.
  • Filtration to remove catalyst and concentration under reduced pressure to yield 1.73 g (89%) of the product as a yellow solid.

Data Table: Summary of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes Source
Grignard Reaction 2,3-Dimethoxybenzonitrile, methyl-magnesium iodide Reflux in ethyl ether ~75 Classic organometallic addition
Catalytic Hydrogenation 1-[2-(Benzyloxy)-3-methoxyphenyl]ethan-1-one Pd/C, H2, conc. HCl, MeOH, RT, 24h 89 Efficient deprotection and reduction
Nucleophilic Substitution & Protection Various substituted phenyl derivatives Sodium hydroxide, tetrabutylammonium bromide, dichloroethane, 40°C, 16h Not specified For functional group modifications

Analysis of Preparation Methods

Reaction Efficiency and Yield

  • The catalytic hydrogenation method provides high yield (89%) and mild reaction conditions, making it favorable for laboratory and potential industrial synthesis.
  • The Grignard reaction, while effective, requires careful handling of moisture-sensitive reagents and inert atmosphere, with slightly lower yields (~75%).

Functional Group Compatibility

  • The presence of methoxy and phenylmethoxy substituents necessitates protection/deprotection strategies to avoid side reactions.
  • Catalytic hydrogenation selectively removes protecting groups without affecting the methoxy substituents, demonstrating good chemoselectivity.

Scalability and Practicality

  • The methods described are amenable to scale-up with optimization.
  • Use of palladium catalysts and hydrogen gas requires safety considerations but offers clean reaction profiles.
  • Purification via crystallization or chromatography ensures product purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Benzyloxyacetophenone (CAS: 34068-01-4)
  • Structure : Methoxy at 3-position, benzyloxy at 3-position (meta-substitution).
  • Molecular Formula : C₁₅H₁₄O₂.
  • Physical Properties : Melting point 29–30°C; boiling point 154°C/0.3 mmHg.
  • Key Differences: The meta-substitution reduces steric hindrance compared to the target compound’s ortho-substitution.
(b) 4'-Benzyloxyacetophenone (CAS: 54696-05-8)
  • Structure : Benzyloxy at 4-position (para-substitution).
  • Molecular Formula : C₁₅H₁₄O₂.
  • Physical Properties : Melting point 91–94°C.
  • Key Differences : Para-substitution allows for greater molecular symmetry, leading to higher crystallinity and melting points compared to ortho-substituted derivatives .

Functional Group Variations

(a) 1-[6-Hydroxy-2,3-dimethoxy-4-(phenylmethoxy)phenyl]ethanone
  • Structure : Additional hydroxy (-OH) and dimethoxy groups at 6-, 2-, and 3-positions.
  • Key Differences : The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing water solubility. Safety data indicate standard handling precautions (GHS classification) .
(b) Ethanone, 1-[4-methoxy-2-nitro-5-(phenylmethoxy)phenyl]- (CAS: 516526-40-2)
  • Structure: Nitro (-NO₂) group at 2-position, methoxy at 4-position.
  • Molecular Formula: C₁₆H₁₅NO₅.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Calculated properties include XLogP3 = 2.9 (indicating moderate lipophilicity) .

Complex Derivatives

(a) 1-[3-Hydroxy-6-(phenylmethoxy)-2-(2-propenyl)phenyl]ethanone
  • Structure : Propenyl (-CH₂CH=CH₂) and hydroxy groups introduce sites for further functionalization.
  • Synthesis: Produced via benzyl bromide reaction with dihydroxyacetophenone under reflux with K₂CO₃ (3% yield).
  • Applications: Potential intermediate in flavonoid synthesis .
(b) Thiazole Derivatives (e.g., A1 from )
  • Structure : Thiazole ring fused with methoxyphenyl and nitrobenzyl groups.
  • Bioactivity: Exhibits anti-inflammatory (carrageenan-induced edema) and antioxidant (DPPH scavenging) properties.

Physical and Chemical Property Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₆H₁₆O₃ 2-benzyloxy, 3-methoxy 256.30 Not reported Benzyloxy, Methoxy
3-Benzyloxyacetophenone C₁₅H₁₄O₂ 3-benzyloxy 226.27 29–30 Benzyloxy
4'-Benzyloxyacetophenone C₁₅H₁₄O₂ 4-benzyloxy 226.27 91–94 Benzyloxy
1-[4-Methoxy-2-nitro-5-(phenylmethoxy)phenyl]ethanone C₁₆H₁₅NO₅ 2-nitro, 4-methoxy, 5-benzyloxy 301.29 Not reported Nitro, Methoxy, Benzyloxy

Biological Activity

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- has the molecular formula C23H24O3 and a molecular weight of 362.4 g/mol. Its structure features multiple aromatic rings and methoxy groups that facilitate various interactions with biological targets. The presence of these functional groups enhances its chemical reactivity and biological activity, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- exhibits antimicrobial properties . The compound's ability to interact with specific molecular targets suggests it could inhibit the growth of various pathogens. Studies have shown that chalcone derivatives, similar in structure to this compound, possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects .

  • Mechanism : The antimicrobial activity is likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties . Inflammation is mediated by various biochemical pathways, including the cyclooxygenase (COX) pathway. Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- may modulate these pathways, thereby reducing inflammation .

  • Mechanism : The anti-inflammatory effects may be attributed to the inhibition of COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of chalcone derivatives related to Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-:

  • Synthesis Pathways : Recent research has explored various synthetic pathways for producing chalcone derivatives. These studies highlight the importance of structural modifications in enhancing biological activity .
  • Biological Evaluation : A comparative study on different chalcone derivatives indicated that modifications in the methoxy and phenylmethoxy groups significantly influence their biological activities. For instance, compounds with specific substitutions exhibited enhanced antimicrobial and anti-inflammatory effects compared to their analogs .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityReference
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-ModerateSignificant
Chalcone Derivative AHighModerate
Chalcone Derivative BLowHigh
Chalcone Derivative CModerateSignificant

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